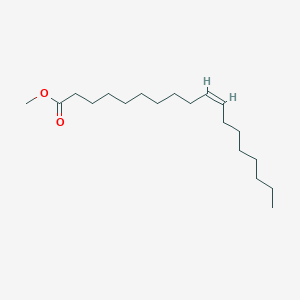
Methyl cis-10-Octadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cis-10-Octadecenoate can be synthesized through the esterification of stearic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves heating the mixture under reflux for several hours, followed by neutralization with sodium methoxide and purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of vegetable oils or animal fats with methanol. This process is catalyzed by either an acid or a base, and the resulting methyl esters are separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl cis-10-Octadecenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl cis-10-Octadecenoate is used as an intermediate in the synthesis of other fatty acids and esters. It is also employed in the study of lipid chemistry and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the metabolism and function of fatty acids in living organisms. It serves as a model compound for investigating the role of monounsaturated fatty acids in cellular processes .
Medicine: It is also studied for its potential health benefits, including its role in reducing inflammation and improving cardiovascular health .
Industry: In industrial applications, this compound is used as a biodiesel component, a lubricant, and a surfactant. It is also employed in the production of cosmetics and personal care products due to its emollient properties .
Mechanism of Action
The mechanism of action of Methyl cis-10-Octadecenoate involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various cellular pathways involved in inflammation, lipid metabolism, and energy homeostasis . The compound interacts with specific receptors and enzymes, such as peroxisome proliferator-activated receptors (PPARs) and fatty acid-binding proteins, to exert its biological effects .
Comparison with Similar Compounds
9-Octadecenoic acid, methyl ester, (Z)- (Methyl oleate): Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon position.
9,12-Octadecadienoic acid, methyl ester, (Z,Z)- (Methyl linoleate): A polyunsaturated fatty acid methyl ester with double bonds at the 9th and 12th carbon positions.
Uniqueness: Methyl cis-10-Octadecenoate is unique due to its specific double bond position at the 10th carbon, which imparts distinct chemical and biological properties. This positional isomerism affects its reactivity, interaction with biological molecules, and its role in various applications .
Properties
IUPAC Name |
methyl (Z)-octadec-10-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h9-10H,3-8,11-18H2,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIOLLKZWLCOX-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
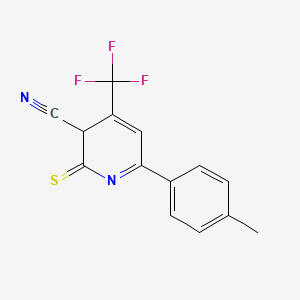
![N-[(1R)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B8262181.png)
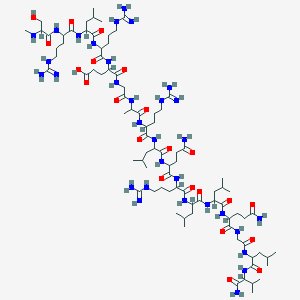
![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphoric acid](/img/structure/B8262190.png)
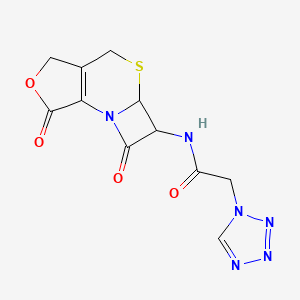
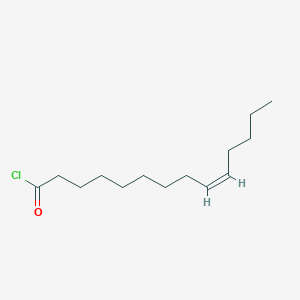
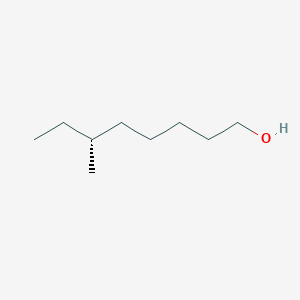
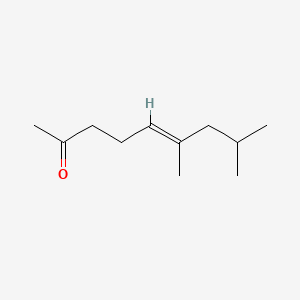
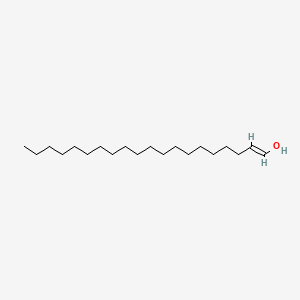
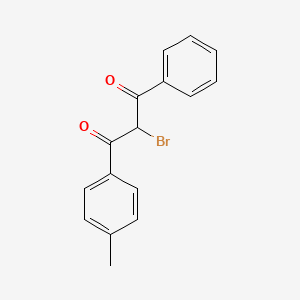
![Glycine,N-[2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-](/img/structure/B8262250.png)

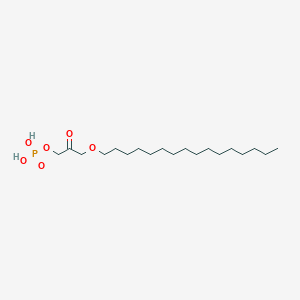
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)
